![molecular formula C12H9BN4O5 B14444271 {3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid CAS No. 74363-98-7](/img/structure/B14444271.png)
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid is a chemical compound known for its unique structure and properties It is composed of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-nitro-2,1,3-benzoxadiazol-5-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid typically involves multiple steps. One common method includes the nitration of 2,1,3-benzoxadiazole to introduce the nitro group, followed by amination to attach the amino group. The final step involves the coupling of the amino-substituted benzoxadiazole with phenylboronic acid under suitable conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The boronic acid group can participate in Suzuki-Miyaura coupling reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Reduction: Palladium catalysts and bases such as potassium carbonate are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while reduction of the nitro group can yield amino-substituted derivatives.
科学研究应用
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
作用机制
The mechanism by which {3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The nitrobenzoxadiazole moiety can participate in electron transfer processes, contributing to its fluorescent properties.
相似化合物的比较
Similar Compounds
Diethyl malonate: Used in similar synthetic applications but lacks the boronic acid group.
Vinyl chloride: Shares some industrial applications but has different chemical properties.
Adapalene related compounds: Used in medicinal chemistry but differ in structure and function.
Uniqueness
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid is unique due to its combination of a boronic acid group and a nitrobenzoxadiazole moiety
属性
CAS 编号 |
74363-98-7 |
|---|---|
分子式 |
C12H9BN4O5 |
分子量 |
300.04 g/mol |
IUPAC 名称 |
[3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C12H9BN4O5/c18-13(19)7-2-1-3-8(6-7)14-10-5-4-9-11(16-22-15-9)12(10)17(20)21/h1-6,14,18-19H |
InChI 键 |
ZIHJJKCIFVJSLG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



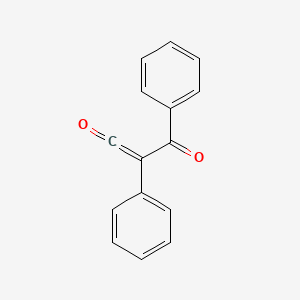

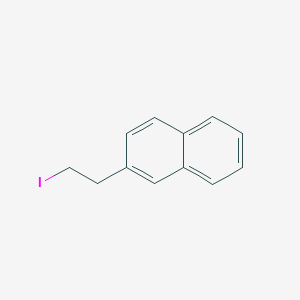
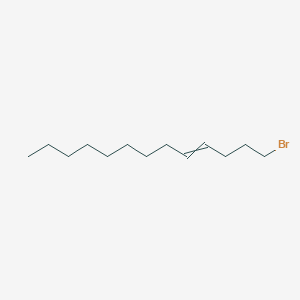
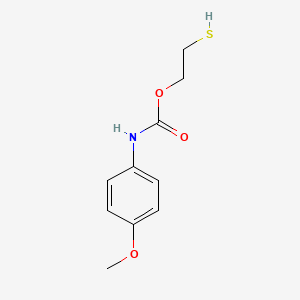
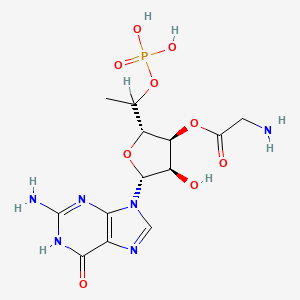
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
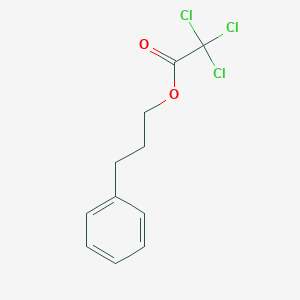
![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
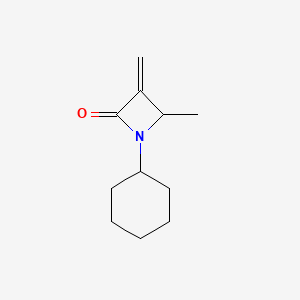
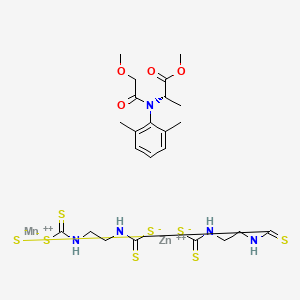
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
